

# A Matching-Adjusted Indirect Comparison of Pegcetacoplan and Other PNH Therapies

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## Compound of Interest

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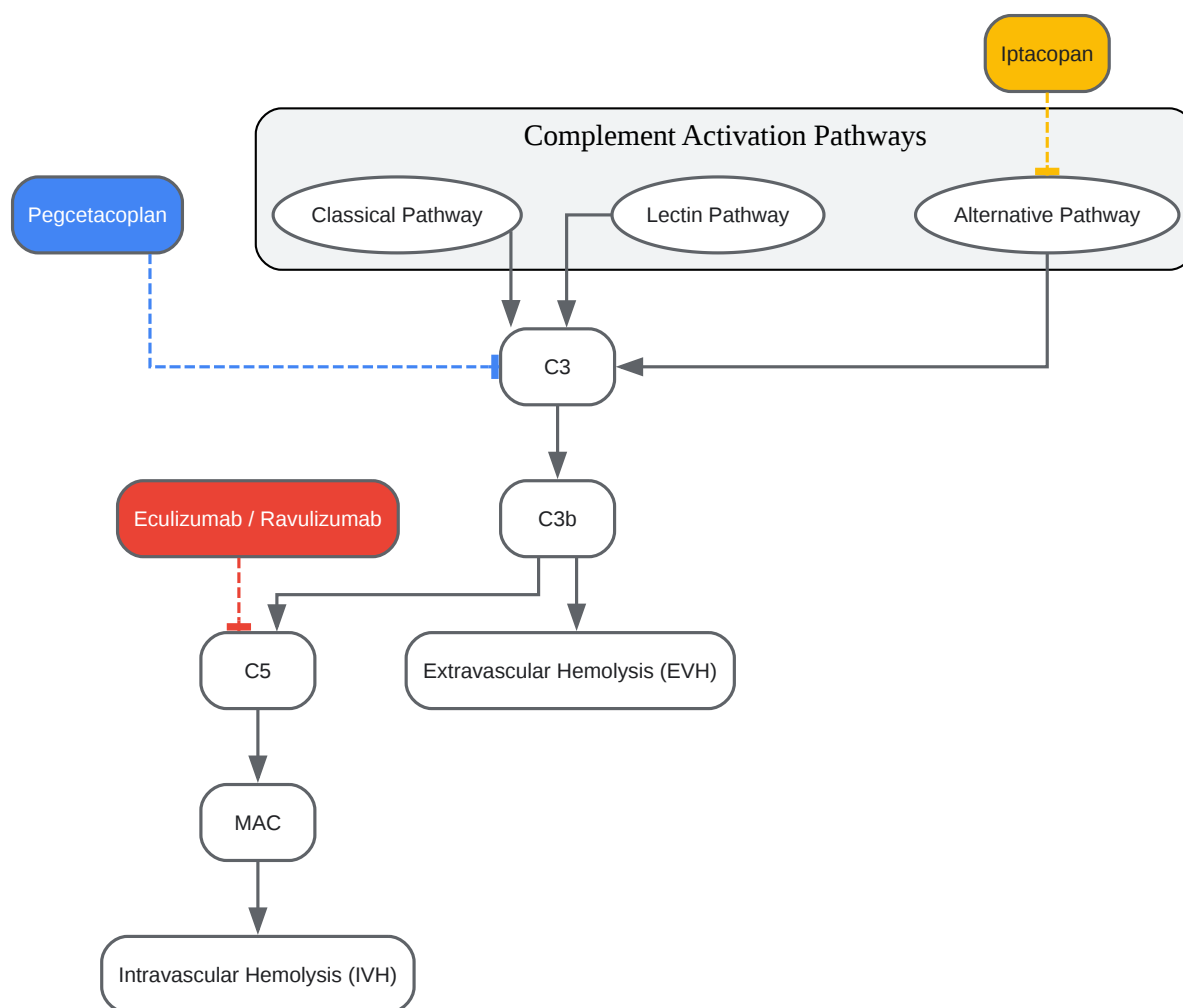
This guide provides an objective comparison of Pegcetacoplan with other therapies for Paroxysmal Nocturnal Hemoglobinuria (PNH), supported by experimental data from matching-adjusted indirect comparisons (MAICs) and other indirect treatment comparisons (ITCs).

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated hemolysis.<sup>[1]</sup> Treatment has evolved from supportive care to targeted therapies that inhibit the complement cascade, a key part of the immune system.<sup>[2]</sup> Pegcetacoplan, a C3 inhibitor, offers a different mechanism of action compared to the C5 inhibitors eculizumab and ravulizumab, and the factor B inhibitor iptacopan.<sup>[2][3][4]</sup> In the absence of head-to-head clinical trials for all available treatments, MAICs provide a valuable method for comparative effectiveness research.<sup>[5][6]</sup>

## Mechanism of Action: A Tale of Two Pathways

The complement system can be activated through three main pathways that converge at the cleavage of C3.<sup>[2]</sup> C5 inhibitors, such as eculizumab and ravulizumab, act downstream, preventing the formation of the membrane attack complex (MAC) and thus inhibiting intravascular hemolysis (IVH).<sup>[4]</sup> However, they do not prevent the upstream opsonization of PNH red blood cells with C3 fragments, which leads to extravascular hemolysis (EVH) in the liver and spleen.<sup>[2]</sup>

Pegcetacoplan, a synthetic cyclic peptide conjugated to a polyethylene glycol (PEG) polymer, targets C3 and its cleavage fragment C3b.[3] By acting proximally in the complement cascade, pegcetacoplan can control both IVH and EVH.[2][7] Iptacopan is a factor B inhibitor, which also acts proximally in the alternative pathway of the complement system.[8]



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**Figure 1:** Mechanism of Action of PNH Therapies

## Comparative Efficacy: Pegcetacoplan vs. C5 Inhibitors

MAICs have been conducted to compare pegcetacoplan with ravulizumab and eculizumab in both complement inhibitor-naïve patients and those previously treated with eculizumab.

### In Complement Inhibitor-Naïve Patients

An MAIC was performed using individual patient data from the PRINCE trial (pegcetacoplan) and aggregate data from the ALXN1210-PNH-301 trial (ravulizumab and eculizumab).<sup>[9][10]</sup> After adjusting for baseline characteristics, pegcetacoplan was associated with statistically significant improvements in most clinical endpoints compared to both ravulizumab and eculizumab.<sup>[9][11]</sup>

Endpoint (at 26 weeks)	Pegcetacoplan vs. Ravulizumab (Adjusted Difference)	Pegcetacoplan vs. Eculizumab (Adjusted Difference)
Transfusion Avoidance	+22.6%	+30.1%
Hemoglobin Stabilization	+28.2%	+31.7%
LDH Normalization	+35.6%	+39.6%
Mean Change in LDH (U/L)	-523	-578
Breakthrough Hemolysis	Lower proportion with Pegcetacoplan ( $p < 0.05$ )	Lower proportion with Pegcetacoplan ( $p < 0.05$ )
General Health Status Score	Greater increase with Pegcetacoplan	Greater increase with Pegcetacoplan

Data sourced from a matching-adjusted indirect comparison of the PRINCE and ALXN1210-PNH-301 trials.<sup>[9][10]</sup>

### In Patients Previously Treated with Eculizumab

Another MAIC compared pegcetacoplan (from the PEGASUS study) with ravulizumab (from the ALXN1210-PNH-302 study) in patients with PNH who were previously treated with eculizumab.

[5][12] The analysis was anchored on the common comparator, eculizumab.[5]

Endpoint	Pegcetacoplan vs. Ravulizumab (Adjusted Difference [95% CI])
Transfusion Avoidance	+71.4% [53.5%, 89.3%]
Hemoglobin Stabilization	+75.5% [56.4%, 94.6%]
LDH Normalization	+64.0% [41.8%, 86.1%]
Units of PRBCs Transfused	-5.7 units [-7.2, -4.2]
FACIT-Fatigue Score Change	+8.2 points [3.8, 12.6]
Global Health Status Change	+9.6 points [0.1, 19.0]
Physical Functioning Change	+11.5 points [3.6, 19.5]

Data sourced from a matching-adjusted indirect comparison of the PEGASUS and ALXN1210-PNH-302 studies.[5]

## Comparative Efficacy: Pegcetacoplan vs. Iptacopan

An anchored indirect treatment comparison (ITC) was conducted to evaluate the efficacy of pegcetacoplan and iptacopan in PNH patients previously treated with C5 inhibitors.[8] This comparison utilized patient-level data from the PEGASUS trial (pegcetacoplan) and published data from the APPLY-PNH trial (iptacopan), with C5 inhibitors serving as the common anchor. [8][13]

The ITC found no significant differences in clinical or patient-reported outcomes between pegcetacoplan and iptacopan.[8][13]

Endpoint (Change from Baseline)	Mean Difference [95% CI] (Pegcetacoplan vs. Iptacopan)
Hemoglobin Level (g/dL)	-0.49 [-1.78, 0.80]
Absolute Reticulocyte Count (x 10 <sup>9</sup> /L)	-34.41 [-90.02, 21.21]
LDH Level (U/L)	-115.16 [-244.40, 14.01]
FACIT-Fatigue Score	3.57 [-5.60, 12.73]

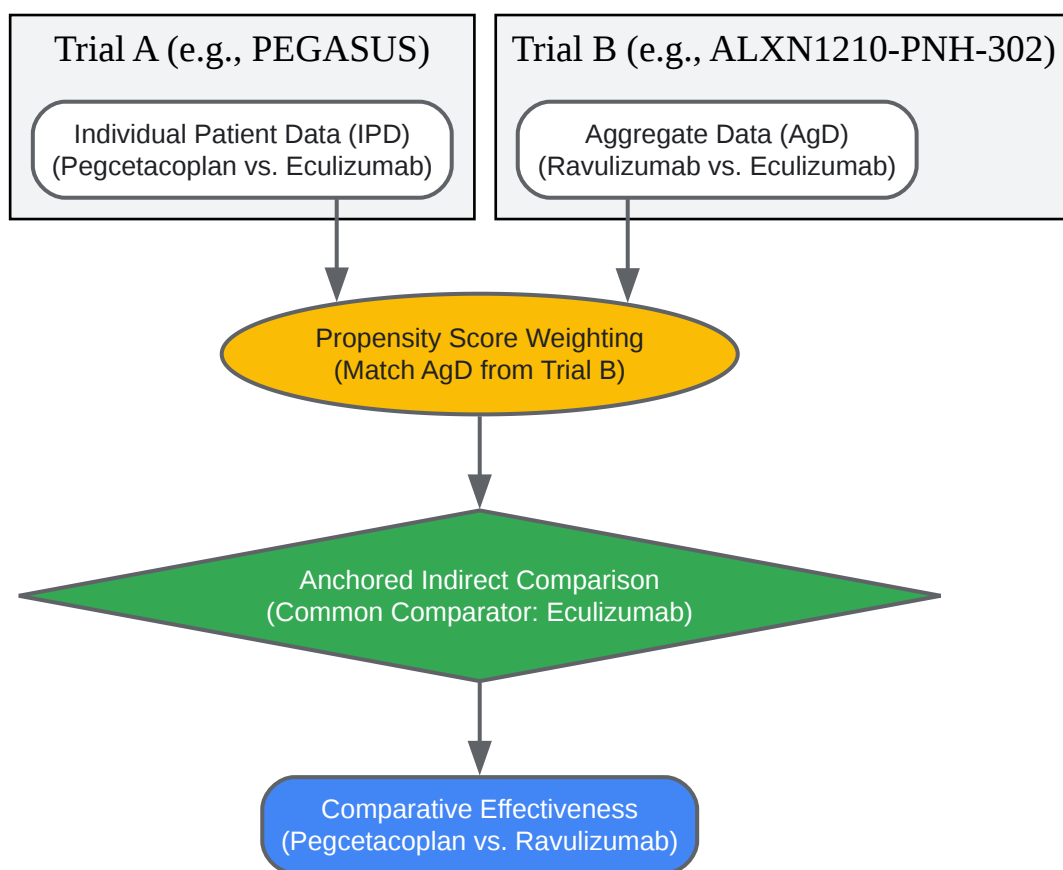
Data sourced from an anchored indirect treatment comparison of the PEGASUS and APPLY-PNH studies.[\[8\]](#)

## Experimental Protocols

### Matching-Adjusted Indirect Comparison (MAIC)

#### Methodology

MAIC is a statistical technique used to compare treatments from different clinical trials when head-to-head data is unavailable.[\[14\]](#) It is a population-adjusted method that uses individual patient data (IPD) from one trial to match the aggregate baseline characteristics of another trial.  
[\[6\]](#)[\[14\]](#)



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**Figure 2:** Anchored MAIC Workflow Example

The key steps in the MAIC process are as follows:

- **Identification of Studies:** Relevant clinical trials are identified. For an anchored MAIC, these trials must share a common comparator arm (e.g., eculizumab).<sup>[5][15]</sup> For an unanchored MAIC, a common comparator is not required.<sup>[10][15]</sup>
- **Data Extraction:** Individual patient data (IPD) are obtained from the trial of the new intervention (e.g., pegcetacoplan), while aggregate data (e.g., means, proportions) for baseline characteristics are extracted from the comparator trial's publication.<sup>[5][9]</sup>
- **Weighting:** The IPD from the pegcetacoplan trial is weighted so that the means and proportions of the baseline characteristics (e.g., age, sex, baseline hemoglobin, LDH levels) match those of the comparator trial.<sup>[16]</sup> This is typically done using propensity score weighting based on a logistic regression model.<sup>[10][16]</sup>

- Comparison: The outcomes of the weighted pegcetacoplan group are then compared to the outcomes of the comparator group from the other trial.[5][9] For an anchored MAIC, the comparison is made relative to the common comparator arm.[5]

It is important to note that MAICs can only adjust for observed and reported baseline characteristics. Any unmeasured differences between the trials could still introduce bias.[14][17]

## Anchored Indirect Treatment Comparison (Bucher Method)

The Bucher method is a form of anchored indirect comparison used when a common comparator is present in two sets of trials.[8][13] The treatment effect (e.g., mean difference) of Drug A vs. Common Comparator is calculated from one trial, and the effect of Drug B vs. Common Comparator is calculated from another. The indirect comparison of Drug A vs. Drug B is then the difference between these two treatment effects.[13] This method was used in the comparison of pegcetacoplan and iptacopan, where C5 inhibitors served as the common anchor.[8]

## Conclusion

Matching-adjusted indirect comparisons suggest that pegcetacoplan, a C3 inhibitor, offers significant clinical and hematological improvements compared to C5 inhibitors (ravulizumab and eculizumab) for both complement-naïve PNH patients and those previously treated with eculizumab.[5][9] These benefits are attributed to pegcetacoplan's mechanism of action, which controls both intravascular and extravascular hemolysis.[2] An anchored indirect comparison with the factor B inhibitor iptacopan showed comparable efficacy outcomes.[8] These indirect comparisons provide valuable evidence for clinical decision-making in the absence of direct head-to-head trials.

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